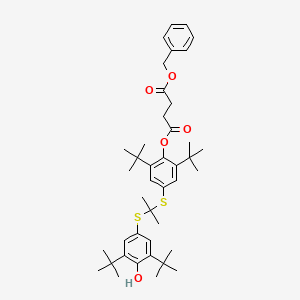
Succinobucol Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinobucol Benzyl Ester typically involves the esterification of succinobucol with benzyl alcohol. This reaction can be catalyzed by various agents, including tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP), under mild reaction conditions . The reaction proceeds via C(sp3)–H bond functionalization, yielding the desired ester in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Succinobucol Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Succinobucol Benzyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Succinobucol Benzyl Ester exerts its effects through several mechanisms:
Antioxidant Activity: The compound inhibits the formation of reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits key inflammatory cytokines, chemokines, and vascular adhesion molecules, which are involved in the pathogenesis of atherosclerosis.
Lipid-Lowering Properties: The compound reduces lipid levels by inhibiting the oxidation of low-density lipoprotein (LDL), a critical component in the formation of atherosclerotic plaque.
Comparison with Similar Compounds
Similar Compounds
Probucol: A lipid-lowering drug with antioxidant properties, similar to succinobucol.
Succinobucol: The parent compound of Succinobucol Benzyl Ester, known for its lipid-lowering and anti-inflammatory effects.
Cholesterol-Succinobucol Conjugates: These conjugates enhance the absorption of succinobucol and target lipid metabolism.
Uniqueness
This compound is unique due to its esterified structure, which may confer different pharmacokinetic properties compared to its parent compound, succinobucol. This structural modification can potentially enhance its bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C42H58O5S2 |
|---|---|
Molecular Weight |
707.0 g/mol |
IUPAC Name |
1-O-benzyl 4-O-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenyl] butanedioate |
InChI |
InChI=1S/C42H58O5S2/c1-38(2,3)30-22-28(23-31(36(30)45)39(4,5)6)48-42(13,14)49-29-24-32(40(7,8)9)37(33(25-29)41(10,11)12)47-35(44)21-20-34(43)46-26-27-18-16-15-17-19-27/h15-19,22-25,45H,20-21,26H2,1-14H3 |
InChI Key |
ZHGWHYKSQIMVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)OCC3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















